Tocol, (2S)-

Descripción

Contextualization within Vitamin E Analog Research

Vitamin E is not a single entity but a family of eight naturally occurring compounds, divided into two subgroups: tocopherols (B72186) and tocotrienols. oup.com These are further classified into alpha (α), beta (β), gamma (γ), and delta (δ) forms based on the number and position of methyl groups on the chromanol ring. aocs.org The primary role of these compounds is to act as chain-breaking antioxidants, protecting cell membranes from the damaging effects of free radicals. dergipark.org.tr

Academic Significance of Stereochemistry in Tocol (B1682388) Compounds

The stereochemistry of tocol compounds is of paramount academic importance as it profoundly influences their biological activity. ontosight.ai Natural tocopherols possess the RRR-stereochemistry at the three chiral centers (2, 4', and 8') of the molecule. aocs.orgslu.se The configuration at the C2 position of the chromanol ring is particularly critical for biological recognition and function.

The α-tocopherol transfer protein (ATTP), a liver protein, is responsible for maintaining the plasma levels of vitamin E. nih.govmdpi.com This protein exhibits a strong preference for the 2R-stereoisomers of tocopherol, which are the natural forms. aocs.org Synthetic α-tocopherol, often referred to as all-rac-α-tocopherol, is a mixture of all eight possible stereoisomers in equal amounts. slu.se Due to the selectivity of ATTP, the 2S-stereoisomers, including (2S)-Tocol, have significantly lower biological activity in terms of their ability to be retained in the body compared to their 2R counterparts. slu.se

This stereochemical specificity is a key area of research, as it helps to elucidate the molecular mechanisms of vitamin E transport and action. By studying compounds like (2S)-Tocol, scientists can gain a deeper understanding of the structure-function relationships within the vitamin E family and design novel analogs with tailored biological activities.

| Feature | Description |

| Compound Name | (2S)-Tocol |

| Classification | Synthetic Vitamin E Analog |

| Key Structural Features | Chromanol ring, Saturated phytyl tail |

| Stereochemistry at C2 | S-configuration |

| Significance in Research | Serves as a reference compound to study the impact of stereochemistry on the biological activity of tocols. |

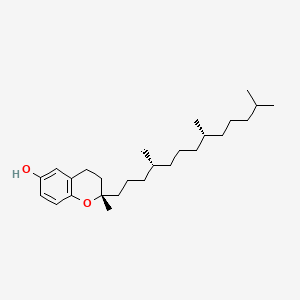

Structure

3D Structure

Propiedades

Número CAS |

131321-19-2 |

|---|---|

Fórmula molecular |

C26H44O2 |

Peso molecular |

388.6 g/mol |

Nombre IUPAC |

(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3/t21-,22-,26+/m1/s1 |

Clave InChI |

DFUSDJMZWQVQSF-DRLORSAXSA-N |

SMILES isomérico |

C[C@@H](CCC[C@@H](C)CCC[C@]1(CCC2=C(O1)C=CC(=C2)O)C)CCCC(C)C |

SMILES canónico |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C |

Origen del producto |

United States |

Stereochemical Investigations of 2s Tocol

Fundamental Principles of Chirality in Tocol (B1682388) Systems

Tocol and its derivatives are characterized by a chromanol ring and a phytyl tail. The term "tocol" itself is the parent name for compounds in the vitamin E family that have a saturated side chain. nih.gov Chirality in these molecules arises from the presence of stereocenters, which are carbon atoms bonded to four different groups.

Tocopherols (B72186), which are methylated tocols, possess three chiral centers located at the C2 position of the chromanol ring and at the C4' and C8' positions of the phytyl tail. aocs.org This results in the possibility of eight different stereoisomers (RRR, RSR, RRS, RSS, SRR, SSR, SRS, and SSS). researchgate.net In contrast, tocotrienols, which have an unsaturated side chain, have only one chiral center at the C2 position, leading to just two possible stereoisomers (R and S). nih.govresearchgate.net

The fundamental principle of chirality in tocol systems dictates that these stereoisomers are non-superimposable mirror images of each other, known as enantiomers. This seemingly subtle difference in spatial arrangement can lead to significant variations in their biological properties.

Importance of the (2S)-Configuration in Molecular Interactions

The specific configuration at the C2 chiral center, designated as either (R) or (S), is of paramount importance in the molecular interactions of tocols. Naturally occurring tocols are exclusively the 2R-stereoisomers. aocs.orgmdpi.com Synthetic processes, however, often produce a racemic mixture of all possible stereoisomers, including those with the (2S)-configuration. researchgate.netnih.gov

The (2S)-configuration influences how the molecule interacts with biological entities such as enzymes and transport proteins. vulcanchem.com For instance, the affinity of tocol stereoisomers for the alpha-tocopherol (B171835) transfer protein (α-TTP), which is crucial for the distribution of vitamin E in the body, is significantly higher for the 2R-stereoisomers compared to the 2S-stereoisomers. mdpi.com This preferential binding underscores the critical role of the stereochemistry at the C2 position.

Molecular modeling studies have suggested that the aliphatic side chain of tocols can occupy specific cavities within the ligand-binding domain of receptors. nih.gov The orientation of the chromanol ring and its functional groups, which is determined by the C2 configuration, affects these interactions. nih.gov The (2S) stereochemistry, by altering the three-dimensional shape of the molecule, can lead to different binding affinities and subsequent biological responses compared to its naturally occurring (2R) counterpart. vulcanchem.com

Characterization of Tocol Stereoisomers

The differentiation and characterization of tocol stereoisomers are crucial for research and pharmaceutical applications. Various analytical techniques are employed to determine the absolute configuration and enantiomeric purity of tocol samples.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. libretexts.orgchiralpedia.com This system prioritizes the four substituents attached to the chiral carbon based on their atomic number. vedantu.com

Step 1: Assign Priorities: The atoms directly attached to the chiral center are ranked by atomic number. The higher the atomic number, the higher the priority.

Step 2: Orient the Molecule: The molecule is oriented so that the lowest-priority substituent is pointing away from the viewer.

Step 3: Determine Configuration: The direction of the remaining three substituents, from highest to lowest priority, is observed. If the direction is clockwise, the configuration is assigned as 'R' (from the Latin rectus, meaning right). If it is counter-clockwise, it is assigned as 'S' (from the Latin sinister, meaning left). libretexts.orgchiralpedia.com

For tocols, the key chiral centers are at positions C2, C4', and C8'. The (2S)-Tocol designation specifically refers to the 'S' configuration at the C2 position of the chromanol ring.

Table 1: Chiral Centers in Tocopherols

| Chiral Center | Location | Possible Configurations |

|---|---|---|

| C2 | Chromanol Ring | R or S |

| C4' | Phytyl Tail | R or S |

In scientific research, particularly when investigating the distinct biological effects of different stereoisomers, it is essential to use materials with high stereochemical purity. Enantiomeric excess (ee) is a measure of this purity and is defined as the absolute difference between the mole fractions of the two enantiomers. libretexts.org

For example, a sample containing 95% of the (2S)-enantiomer and 5% of the (2R)-enantiomer would have an enantiomeric excess of 90%. A racemic mixture, which contains equal amounts of both enantiomers, has an enantiomeric excess of 0%. libretexts.org

Several analytical techniques are used to determine the enantiomeric excess of tocol preparations:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. It employs a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their quantification. nih.gov

Gas Chromatography (GC) on Chiral Columns: Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile derivatives of the tocol enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: In this technique, the tocol enantiomers are reacted with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers. uff.br These diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric ratio.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration. uff.br

The use of these characterization methods is indispensable for ensuring the quality and reliability of research materials and for accurately attributing biological activities to specific tocol stereoisomers.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2S)-Tocol |

| Tocopherol |

| Tocotrienol (B1241368) |

| alpha-Tocopherol |

| Mosher's acid |

| RRR-α-tocopherol |

| all-rac-α-tocopherol |

| (2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

| 2H-1-benzopyran-6-ol, 3,4-dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-, (2S-(2R(4S,8S*))) |

| Tocol acetate (B1210297), (2S)- |

| α-Tocopherol acetate |

| 5,7-dimethyltocol |

| 2-methyl-2-(4',8',12')-trimethyltridecyl)chroman-6-ol |

| plastochromanol-8 |

| 2-methyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl) chroman-6-ol |

| (S)-monoester 2 |

| (tetrahydro-2H-pyran-2,2-diyl)dimethanol |

e.g. R-MTPA-Cl | | (S)-enantiomer 14 | | (2R, 4′R, 8′R)-α-tocopherol | | 2-epi-α-tocopherol | | 5,7,8-trimethyltocol | | 2-methyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol | | 5,7,8-trimethyltocotrienol | | 5,8-dimethyltocotrienol | | 8-methyltocotrienol | | (2R,4'R,8'R)-α-tocopherol | | d-a-tocopherol | | 2R-(4'R,8'R)-5,7,8-trimethyltocol | | D-a-tocotrienol | | D-b-tocotrienol | g-tocopherol | | D-d-tocotrienol | | δ-tocopherylquinone | | δ-TP | | δ-TT | | 17β-estradiol | | tadalafil (B1681874) | | Phenylglycidols | | indole-3-succinic acid | | (–)-cinchonidine | | bupivacaine (B1668057) | | levobupivacaine (B138063) | | d-tryptophan (B555880) | | l-tryptophan (B1681604) | | d-phenylalanine (B559541) | | l-phenylalanine (B559525) | | (S)-alanine | | R-Ibuprofen | | S-Ibuprofen | | (RS,R,R)-α-Tocopherol | | (R,R)-Phytol | | (R,R,R)-Isophytol | | (SR,R)-Isophytol | | (RS,R,R)-Isophytol | | TMHQ | | PH | | IP | | TCP | | Gd(OSO2CF3)3 | | ketoconazole (B1673606) | | 5-Hydroxy-5-m-methoxyphenylethynyl-l-decalone | | Potassium ro-rnethoxyphenylacetylide | | ferulic acid | | sesamin (B1680957) | | Desmethyltocopherol | | DL-Tocol | | rac-Tocol | | retinol (B82714) | | phosphatidylcholine | | Rapamycin | | Acetylcysteine | | Retinoic acid | | ATP | | Hydrocortisone | | Lactate | | Palmitic acid | | Nicotinamide | | L-Ascorbic acid | | Isoprenaline hydrochloride | | Prostaglandin E2 | | AICAR | | Oleic acid | | Cholesterol | | Biotin | | Arachidonic acid | | Capsaicin | | Acetaminophen | | Melatonin | | Corticosterone | | L-Glutathione reduced | | β-Nicotinamide mononucleotide |

Synthetic Methodologies for 2s Tocol and Its Chiral Precursors

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the preparation of (2S)-tocol, allowing for the precise control of stereochemistry and the introduction of structural modifications. These approaches can be broadly categorized into total synthesis, asymmetric synthesis of the key chroman moiety, semi-synthetic routes from natural sources, and stereoselective construction of the side chain.

Total synthesis endeavors to construct the (2S)-tocol molecule from simple, achiral starting materials, with a key challenge being the establishment of the desired stereochemistry at the C2 position. A notable strategy involves the acid-catalyzed cyclodehydration reaction to form the chroman ring. nih.gov For instance, the synthesis of δ-trans-tocotrienoloic acid, a related natural product, utilized this key step to define the chroman core. nih.gov

Another approach to total synthesis involves the coupling of a chiral chroman synthon with a suitable side chain. The synthesis of various tocol (B1682388) and tocotrienol (B1241368) derivatives often relies on the preparation of a chiral 6-hydroxychroman scaffold, which can then be elaborated. acs.org The development of efficient methods to generate these chiral building blocks in high optical purity is a continuous area of research. acs.org

The total synthesis of complex natural products often requires the development of novel synthetic methods. For example, the synthesis of the marine natural products clavosolide A and B involved the preparation of a key aldehyde intermediate from commercially available methyl (2S)-3-hydroxy-2-methylpropionate, highlighting the use of readily available chiral pool materials to establish absolute stereochemistry.

The following table summarizes key aspects of selected total synthesis approaches:

| Target Molecule | Key Strategy | Chiral Precursor/Source of Chirality | Reference |

| δ-trans-tocotrienoloic acid | Acid-catalyzed cyclodehydration | Not specified in abstract | nih.gov |

| (S)-δ-CEHC | Heck reaction and cyclization | (-)-Linalool | acs.org |

| (-)-Clavosolide A and B | Aldol reaction and macrolactonization | Methyl (2S)-3-hydroxy-2-methylpropionate | |

| Cystargolides A and B | Not specified in abstract | Determination of natural (2S,3R) stereochemistry | rsc.org |

The asymmetric synthesis of the chiral chroman ring is a cornerstone of modern tocol synthesis. These methods aim to create the C2 stereocenter with high enantioselectivity, often employing chiral catalysts or auxiliaries.

Chiral catalysis has emerged as a powerful tool for the enantioselective synthesis of chromans. Palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol (B47542) allyl carbonates is an efficient method for constructing the allylic C-O bond, leading to chiral chromans with high enantiomeric excess (up to 98% ee). nih.gov This methodology has been successfully applied to the enantioselective synthesis of the vitamin E core. nih.gov

Organocatalysis also provides a valuable avenue for the asymmetric synthesis of chromans. For example, a squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins produces polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. researchgate.netresearchgate.net

Copper-catalyzed reactions have also been employed. A CuCl/(R,R)-Ph-BPE-catalyzed enantioselective hydroallylation of 2H-chromenes with allylic phosphate (B84403) electrophiles provides efficient access to 4-allyl chromanes with high yields and excellent enantioselectivities. rsc.org Furthermore, nickel-catalyzed asymmetric synthesis has been used to create chiral chromans bearing quaternary allylic siloxanes. chemrxiv.org

The table below highlights different chiral catalysts and their applications in chroman synthesis:

| Catalyst System | Reaction Type | Key Feature | Reference |

| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation (AAA) | Forms allylic C-O bond with high ee | nih.gov |

| Squaramide Organocatalyst | Domino oxa-Michael-nitro-Michael | Constructs polysubstituted chromans with high ee and dr | researchgate.netresearchgate.net |

| Copper/Chiral Ligand | Enantioselective Hydroallylation | Access to 4-allyl chromanes with high ee | rsc.org |

| Nickel/Chiral Ligand | Asymmetric Synthesis | Forms chiral chromans with quaternary allylic siloxanes | chemrxiv.org |

| Rhodium/Chiral Phosphorus Ligand | Asymmetric Hydrogenation | General method for creating chiral centers | wiley-vch.de |

Enantioselective transformations of prochiral or racemic precursors are another important strategy. For instance, the enzymatic desymmetrization of an achiral chroman derivative has been used in the synthesis of (S)-α-tocotrienol. google.com Lipase-mediated acetylation at the 6-hydroxy group can also be employed to ensure the retention of the (2S) configuration. vulcanchem.com

Electrochemical methods are also being explored for enantioselective transformations. While not yet specifically reported for (2S)-tocol, enantioselective electrochemical reactions catalyzed by chiral metal complexes or organocatalysts are a rapidly developing field with the potential for application in chroman synthesis. encyclopedia.pub For example, electrochemical Ni-catalyzed synthesis has been used for the enantioselective synthesis of biaryl compounds. encyclopedia.pub

The development of multicatalysis protocols, which merge different catalytic systems, offers a powerful approach for the direct and versatile enantioselective transformation of simple starting materials into complex chiral products. researchgate.net

Semi-synthesis, which utilizes naturally occurring tocol derivatives as starting materials, presents an attractive and often more efficient route to specific tocol analogues. nih.gov For example, natural δ-tocotrienol has been used as a starting material in an 8-step synthesis, where the key step is the oxidative olefin cleavage of the side chain to afford the chroman core with retention of chirality at the C-2 stereocenter. researchgate.net This approach leverages the pre-existing chiral center from the natural product.

The conversion of one natural tocol into another or into a synthetic derivative is a common strategy. researchgate.net The challenges in this area often lie in the selective modification of the molecule without affecting the sensitive chroman ring system or the chiral center. nih.gov

While the primary focus is often on the chiral chroman ring, the stereoselective synthesis of the phytyl side chain is also a critical aspect of the total synthesis of certain tocol isomers. The natural α-tocopherol possesses (R)-configuration at the 4' and 8' positions of the side chain. qmul.ac.uk The synthesis of these side chains with defined stereochemistry has been a subject of research, often involving the use of chiral building blocks and stereoselective reactions. rsc.org

For instance, new methods have been developed for the synthesis of homochiral C14 and C15-terpenoids, which are key building blocks for the phytil side chain of natural α-tocopherol. researchgate.net These methods may utilize natural products like phytone, derived from chlorophyll (B73375), as a source of chirality. researchgate.net

Chiral Catalysis in Tocol Synthesis

Catalytic Systems for Tocol Synthesis

The synthesis of tocol and its derivatives, such as α-tocopherol, can be achieved through the reaction of a hydroquinone (B1673460) with isophytol, phytol (B49457), or a derivative thereof. google.com A notable process involves the use of gadolinium trifluoromethanesulfonate, Gd(OSO₂CF₃)₃, as a catalyst. google.com This reaction is often carried out in a two-phase solvent system composed of a polar organic solvent, like ethylene (B1197577) carbonate or propylene (B89431) carbonate, and a nonpolar organic solvent such as hexane (B92381), heptane (B126788), or cyclohexane. google.com The catalyst, which can be dissolved or suspended in the polar phase, is recyclable, adding to the efficiency of the process. google.com Other catalytic systems for related organic syntheses have explored various catalysts, including zeolites, metal complexes like those of copper, nickel, and iron, and even dual catalytic systems to achieve high yields and selectivity under mild conditions. chemrxiv.orgias.ac.inacs.orgresearchgate.netbohrium.com

Biosynthesis Pathways of Tocols

In photosynthetic organisms, the biosynthesis of tocols is a complex process that occurs within the plastids. frontiersin.org This natural pathway provides the foundation for the various forms of vitamin E found in nature.

Homogentisate (B1232598) Pathway and Polyprenyl Precursors

The biosynthesis of all tocochromanols, including tocopherols (B72186), begins with two primary precursors: homogentisate (HGA) and a polyprenyl diphosphate (B83284). mdpi.comresearchgate.net HGA, which forms the aromatic head of the tocol structure, is derived from the shikimate pathway. mdpi.comnih.gov The lipophilic side chain is provided by a polyprenyl precursor, which for tocopherols is phytyl diphosphate (PDP). researchgate.netmdpi.com PDP can be synthesized through two main routes: the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway or by recycling free phytol released from the degradation of chlorophyll. mdpi.com Other polyprenyl precursors for different tocochromanols include geranylgeranyl pyrophosphate (GGPP), solanesyl pyrophosphate (SPP), and tetrahydrogeranylgeranyl pyrophosphate (THGGPP). researchgate.net

Enzymatic Steps and Gene Identification (VTE genes)

The core steps of tocopherol biosynthesis are catalyzed by a series of enzymes encoded by the VTE (Vitamin E) genes. frontiersin.orgpnas.org These enzymes orchestrate the condensation of the precursors and the subsequent modifications to form the different tocopherol isomers.

The first committed step in tocopherol biosynthesis is the condensation of HGA and PDP, a reaction catalyzed by homogentisate phytyltransferase (HPT), also known as VTE2. frontiersin.orgmdpi.comqmul.ac.uk This enzymatic step results in the formation of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). frontiersin.orgmdpi.com The HPT enzyme is considered a rate-limiting step in tocopherol synthesis. frontiersin.orgfrontiersin.org Studies in Arabidopsis have shown that the absence of HPT leads to a complete deficiency in all tocopherols. frontiersin.orgmdpi.com Conversely, overexpression of the AtHPT gene has been shown to significantly increase tocopherol levels in various plants. mdpi.com The enzyme requires Mg²⁺ for its activity and shows a high specificity for PDP, although it can have low activity with GGPP. qmul.ac.uk

The final step in the biosynthesis of α-tocopherol, the most biologically active form of vitamin E, is catalyzed by γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene. mdpi.comfrontiersin.orguniprot.org This enzyme is responsible for the methylation of γ-tocopherol to form α-tocopherol and the methylation of δ-tocopherol to form β-tocopherol. frontiersin.orguniprot.orgmdpi.com The activity of γ-TMT directly influences the ratio of α- to γ-tocopherol in plant tissues. frontiersin.org Overexpression of the VTE4 gene has been a successful strategy in metabolic engineering to increase the α-tocopherol content in crops. mdpi.com

As mentioned, one source of the phytyl tail for tocopherol synthesis is the recycling of phytol from chlorophyll degradation. nih.govechelon-inc.com This salvage pathway is initiated by the enzyme phytol kinase, encoded by the VTE5 gene. nih.govfrontiersin.org VTE5 phosphorylates free phytol to produce phytyl-phosphate (Phytyl-P). frontiersin.org A subsequent phosphorylation step, carried out by phytyl-phosphate kinase (VTE6), converts Phytyl-P to phytyl diphosphate (PDP), the substrate for HPT. nih.govfrontiersin.org The VTE5-mediated pathway is significant for tocopherol synthesis, particularly in seeds. frontiersin.orgoup.com

| Enzyme/Gene | Function | Precursor(s) | Product(s) |

| HPT/VTE2 | Condensation | Homogentisate (HGA), Phytyl diphosphate (PDP) | 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) |

| γ-TMT/VTE4 | Methylation | γ-tocopherol, δ-tocopherol | α-tocopherol, β-tocopherol |

| VTE5 | Phosphorylation | Phytol | Phytyl-phosphate (Phytyl-P) |

| VTE6 | Phosphorylation | Phytyl-phosphate (Phytyl-P) | Phytyl diphosphate (PDP) |

γ-Tocopherol Methyltransferase (γ-TMT/VTE4)

Regulation of Tocol Biosynthesis in Organisms

The biosynthesis of tocols, a class of tocochromanols that includes (2S)-Tocol, is a complex process exclusive to photosynthetic organisms such as plants, algae, and certain cyanobacteria. nih.govnih.gov This pathway is highly regulated, drawing precursors from two major metabolic routes and responding to various environmental cues.

The synthesis of the tocol chromanol head and its phytyl tail originates from distinct metabolic pathways. The aromatic head group, homogentisic acid (HGA), is derived from the shikimate pathway, specifically from the degradation of the amino acid tyrosine via the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The phytyl tail, a C20 isoprenoid, is produced via the plastid-localized methylerythritol phosphate (MEP) pathway. oup.com This pathway generates geranylgeranyl diphosphate (GGDP), which is then reduced to phytyl diphosphate (PDP). oup.com

The condensation of HGA and PDP is a critical step, catalyzed by the enzyme homogentisate phytyltransferase (HPT). The resulting intermediate, 2,3-dimethyl-6-phytyl-1,4-benzoquinone (DMPBQ), is then cyclized by tocopherol cyclase (TC) to form γ-tocopherol. researchgate.net Subsequent methylation steps, catalyzed by enzymes like γ-tocopherol methyltransferase (γ-TMT), can convert γ-tocopherol to α-tocopherol. frontiersin.org The foundational (2S)-Tocol structure is the unmethylated chromanol ring with a saturated phytyl tail.

Regulation of this pathway occurs at multiple levels. The expression of vitamin E (VTE) biosynthetic genes is a key control point. nih.gov For instance, studies in Arabidopsis and maize have identified the crucial role of tocopherol cyclase (encoded by the VTE1 and SXD1 genes, respectively). researchgate.net Mutations in these genes lead to a deficiency in tocopherols and an accumulation of the substrate DMPBQ. researchgate.net Furthermore, research has shown that a highly conserved C-terminal domain in plant tocopherol cyclases, which is absent in their cyanobacterial counterparts, is essential for the enzyme's activity in plants. nih.govresearchgate.net

Environmental factors, particularly stress conditions like high light, heat, and salinity, significantly influence tocol biosynthesis. frontiersin.org Plants with reduced tocochromanol levels show increased susceptibility to environmental stressors, highlighting the compound's vital role in adaptation. frontiersin.org For example, under salt stress, α-tocopherol appears to have a more significant regulatory effect than γ-tocopherol by modulating chloroplast biosynthetic pathways. frontiersin.org The supply of precursors is also a regulatory factor. The enzyme phytol kinase (VTE5) plays a critical role by phosphorylating free phytol released from chlorophyll degradation, thereby making it available for re-entry into the tocopherol biosynthesis pathway. oup.com

Table 1: Key Enzymes in Tocol Biosynthesis

| Enzyme | Gene (Example Organism) | Function | Source(s) |

|---|---|---|---|

| p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | HPPD (Arabidopsis) | Catalyzes the formation of homogentisic acid (HGA) from p-hydroxyphenylpyruvate. | nih.gov |

| Homogentisate Phytyltransferase (HPT) | VTE2 (Arabidopsis) | Condenses HGA and phytyl diphosphate (PDP) to form DMPBQ. | frontiersin.org |

| Tocopherol Cyclase (TC) | VTE1 (Arabidopsis), SXD1 (Maize) | Catalyzes the cyclization of DMPBQ to form the chromanol ring of γ-tocopherol. | nih.govresearchgate.net |

| γ-Tocopherol Methyltransferase (γ-TMT) | VTE4 (Arabidopsis) | Methylates γ-tocopherol to produce α-tocopherol. | frontiersin.org |

Prebiotic Synthesis Postulations for Tocols

Beyond biological synthesis, computational studies have explored the possibility of tocol formation under prebiotic conditions. One prominent postulation suggests that tocols, including α-tocopherol, could have formed through the copolymerization of simple planetary gases. wseas.comwseas.com This theoretical model avoids the complexities of enzymatic catalysis, proposing a pathway viable on a primitive Earth.

The hypothesis centers on the use of propyne (B1212725), ethyne (B1235809), and carbon monoxide as basic monomers. wseas.comresearchgate.net The reaction is proposed to occur on a magnesium ion metalloporphyrin complex, which acts as a two-site catalyst. wseas.com This catalytic surface facilitates the specific sequence of additions required to build the chroman ring, the core structure of tocols.

According to this model, the formation of the chroman residue proceeds through a specific order of monomer addition: two molecules of ethyne, followed by propyne, carbon monoxide, another two molecules of ethyne, and a final carbon monoxide. wseas.comwseas.com This sequence leads to a chroman derivative bonded to the catalyst. researchgate.net

The subsequent formation of the phytyl side-chain is postulated to occur through the successive addition of propyne and ethyne monomers. wseas.comresearchgate.net The resulting isoprenoid units are then hydrogenated to form the saturated phytyl tail. wseas.com The final step involves the separation of the complete tocol molecule from the catalyst, which is thought to be facilitated by hydrogen radicals. wseas.comresearchgate.net Computational analyses, using methods such as the ZKE approximation at the HF and MP2 /6-31G* level, have indicated that these reaction steps are thermodynamically feasible and have acceptable activation energies, particularly with photochemical excitation. wseas.comwseas.comresearchgate.net

Table 2: Postulated Steps in the Prebiotic Synthesis of Tocols

| Step | Reactants/Intermediates | Process | Source(s) |

|---|---|---|---|

| 1. Catalyst | Magnesium ion metalloporphyrin complex | Acts as a two-site catalyst for the polymerization reaction. | wseas.comwseas.com |

| 2. Chroman Ring Formation | Ethyne, Propyne, Carbon Monoxide | Sequential copolymerization on the catalyst surface to form a chroman derivative. | wseas.comresearchgate.net |

| 3. Phytyl Tail Formation | Propyne, Ethyne | Successive addition of monomers to build the isoprenoid side-chain. | wseas.comresearchgate.net |

| 4. Saturation | Isoprenoid residues, Hydrogen | Hydrogenation of the side-chain to form the saturated phytyl group. | wseas.com |

| 5. Product Release | Tocol-catalyst complex, Hydrogen radicals | Separation of the final tocol molecule from the porphyrin catalyst. | wseas.comresearchgate.net |

Advanced Analytical Methodologies for Stereoisomeric Analysis of 2s Tocol

Chromatographic Techniques for Chiral Separation

Chromatography is the cornerstone for the separation of tocol (B1682388) stereoisomers. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) have been developed and refined for this purpose.

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers and diastereomers of tocols. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis.

The key to successful chiral HPLC separation lies in the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) gel support, are the most commonly used for tocol analysis. These CSPs, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)), provide the necessary stereoselectivity for resolving tocol isomers.

The mobile phase composition is also a critical factor that must be optimized to achieve baseline separation. Normal-phase HPLC, using non-polar mobile phases such as hexane (B92381) or heptane (B126788) mixed with a polar modifier like isopropanol (B130326) or ethanol (B145695), is typically employed. The concentration of the polar modifier is fine-tuned to control the retention times and resolution of the stereoisomers.

Table 1: Examples of Chiral Stationary Phases and Mobile Phases for Tocol Separation

| Chiral Stationary Phase | Mobile Phase Composition | Target Analyte | Reference |

| Chiralcel OD-H | n-Hexane/Isopropanol (99.5:0.5, v/v) | α-Tocopherol stereoisomers | |

| Chiralpak AD | n-Hexane/Isopropanol (99.7:0.3, v/v) | γ-Tocopherol stereoisomers | |

| Chiralcel OJ | n-Hexane/Isopropanol (90:10, v/v) | δ-Tocopherol stereoisomers |

Two main approaches are used for the chiral separation of tocols by HPLC: direct and indirect methods.

Direct Methods: This approach involves the direct separation of the enantiomers on a chiral stationary phase without any prior chemical modification. This is the more common and preferred method as it avoids potential side reactions and kinetic resolution issues associated with derivatization.

Indirect Methods: In this approach, the tocol enantiomers are first derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated on a non-chiral stationary phase. While this method can be effective, it is more complex and time-consuming.

Gas chromatography is another valuable technique for the chiral analysis of tocols. Due to the low volatility of tocols, a derivatization step is typically required to convert them into more volatile and thermally stable compounds before GC analysis. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used for this purpose.

The separation is then performed on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs, such as those containing permethylated β-cyclodextrin, have shown good performance in resolving tocol stereoisomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in faster separations and lower consumption of organic solvents compared to HPLC. Chiral separations in SFC are often performed using the same types of polysaccharide-based CSPs as in HPLC.

Chiral Stationary Phases and Mobile Phase Optimization

Gas Chromatography (GC) for Stereoisomer Resolution

Detection Methods for Tocol Stereoisomers

The choice of detector is crucial for the sensitive and selective analysis of tocol stereoisomers following chromatographic separation.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detection is a common and straightforward method. Tocols exhibit maximum absorption in the UV region, typically around 292-298 nm. While reliable, it may lack the sensitivity required for trace-level analysis.

Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection. Tocols are naturally fluorescent, with excitation and emission wavelengths typically around 290-300 nm and 320-340 nm, respectively.

Mass Spectrometry (MS): The coupling of chromatographic techniques with mass spectrometry provides a highly specific and sensitive detection method. MS allows for the unequivocal identification of tocol stereoisomers based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for complex matrices where co-eluting compounds may interfere with other detection methods.

Table 2: Detection Methods for Tocol Stereoisomers

| Detection Method | Principle | Advantages | Typical Wavelengths/Parameters | Reference |

| UV-Vis Detection | Measures the absorption of ultraviolet or visible light by the analyte. | Simple, robust, and widely available. | λmax ≈ 292-298 nm | |

| Fluorescence Detection | Measures the light emitted by the analyte after excitation at a specific wavelength. | High sensitivity and selectivity. | Excitation: ~295 nm, Emission: ~330 nm | |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High specificity, structural information, and high sensitivity. | Varies depending on the ionization technique and analyzer. |

Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a widely used and highly sensitive technique for the analysis of tocols. aocs.orgresearchgate.net The inherent fluorescence of the chromanol ring in the tocol structure allows for selective and sensitive detection without the need for derivatization, although derivatization may be employed for other analytical reasons. aocs.orgmdpi.com FLD is considered more sensitive and selective than UV detection for tocochromanol analysis. mdpi.com

For the determination of tocopherols (B72186) and related tocol compounds, typical FLD settings involve an excitation wavelength (λex) in the range of 290–296 nm and an emission wavelength (λem) between 325–340 nm. aocs.orgmdpi.comresearchgate.net This method has been successfully applied to quantify α-tocopherol in various samples, including dairy products and health supplements, after solid-phase extraction (SPE) cleanup. researchgate.net When coupled with chiral stationary phases in HPLC, FLD enables the quantification of individual stereoisomers, including the (2S) forms, following their chromatographic separation. nih.govresearchgate.net For instance, the chromatographic separation of α-tocotrienol methyl ether on a Chiralcel OD-H column utilized FLD with an excitation wavelength of 295 nm and an emission of 339 nm. nih.gov

Table 1: Representative HPLC-FLD Parameters for Tocol Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Chromatography Mode | Normal-Phase (NP) or Reversed-Phase (RP) HPLC | aocs.orgresearchgate.net |

| Common Columns | Silica, Diol, C18 (e.g., Zorbax Eclipse) | aocs.orgresearchgate.net |

| Mobile Phase (NP) | Hexane or heptane with modifiers like diisopropyl ether, 2-propanol, or dioxane. | aocs.orgmdpi.com |

| Mobile Phase (RP) | Acetonitrile and methanol (B129727) mixtures, often with water. | researchgate.net |

| Excitation Wavelength | 290–296 nm | aocs.orgresearchgate.net |

| Emission Wavelength | 325–340 nm | aocs.orgmdpi.comresearchgate.net |

Mass Spectrometry (MS) and Tandem MS

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (LC-MS/MS), provides a powerful tool for the analysis of (2S)-Tocol. researchgate.netnih.gov MS detection offers high selectivity and sensitivity, enabling the quantification of tocols at very low concentrations in complex environmental and biological matrices. chromatographyonline.com A key advantage of MS is that enantiomers produce the same mass spectrum, which helps confirm a successful chiral separation when distinct peaks are observed chromatographically. osti.gov

While conventional MS alone cannot typically differentiate between stereoisomers like (2S)-Tocol and (2R)-Tocol, its coupling with a chiral separation technique is essential. nih.gov The mobile phases used in many chiral chromatography methods, however, can be incompatible with common MS ionization sources like electrospray ionization (ESI), presenting an analytical challenge. chromatographyonline.com Tandem mass spectrometry (MS/MS) further enhances structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. nih.govresearchgate.net For tocols, LC-MS analysis can confirm identity based on the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions corresponding to the chromanol ring structure. aocs.org For example, using positive atmospheric pressure chemical ionization (APCI), α-tocopherol shows a protonated molecule [M+H]⁺ at m/z 431 and characteristic fragments at m/z 205 and 165. aocs.org

Sample Preparation and Derivatization for Chiral Analysis

The preparation of samples for the stereoisomeric analysis of (2S)-Tocol is a critical step that dictates the accuracy and reliability of the results. aocs.org This process typically involves extraction from a complex matrix, purification, and often chemical derivatization to enhance chromatographic separation and detection.

Direct solvent extraction is a common first step for powdered or solid samples, using solvents such as hexane, ethanol, or mixtures like hexane:ethyl acetate (B1210297). mdpi.com For many biological samples and oils, saponification is the most effective method for extracting tocochromanols. mdpi.com This process involves heating the sample with an alkali, typically potassium hydroxide (B78521) (KOH), in the presence of ethanol and an antioxidant like pyrogallol (B1678534) or ascorbic acid to prevent the degradation of the light- and heat-sensitive tocols. aocs.orgmdpi.com After saponification, the non-saponifiable lipids containing the tocols are extracted using an organic solvent. aocs.org Further cleanup can be achieved using solid-phase extraction (SPE) with cartridges like C18 or silica. researchgate.net

Derivatization is frequently required, especially for gas chromatography (GC) analysis or to improve the resolution of stereoisomers in HPLC. mdpi.com Converting the hydroxyl group on the chromanol ring to an ether or an ester can prevent degradation and improve peak shape. mdpi.com For the chiral analysis of α-tocopherol stereoisomers, two common derivatization approaches are:

Acetylation: Tocopherols are converted to their corresponding acetate esters. This is often done before analysis on a chiral HPLC system. nih.gov

Methylation: The conversion of tocopherols to their methyl ether derivatives is another widely used strategy prior to chiral HPLC separation. researchgate.netnih.govmdpi.com This method has been successfully used to separate all-rac-α-tocopherol into five distinct peaks containing the eight stereoisomers. researchgate.net

Quantification and Purity Assessment of (2S)-Tocol

Quantification is typically performed using an external standard method following chromatographic separation. aocs.org Calibration curves are constructed by analyzing known concentrations of a standard, and the concentration in the unknown sample is determined by comparing its peak area or height to the curve. researchgate.net

Purity assessment involves the complete separation of all stereoisomers from the (2S)-Tocol peak. Chiral HPLC is the primary technique for this purpose. nih.gov A method using a Chiralcel OD-H column, for example, successfully separated the eight stereoisomers of α-tocopherol (as methyl ethers) into five peaks. nih.gov In such a separation, the first peak eluted contained all four 2S stereoisomers (SSS, SSR, SRS, and SRR), completely resolved from the 2R forms. nih.gov The purity of the (2S)-Tocol fraction can be determined by calculating the relative area of its corresponding peak(s) against the total area of all stereoisomer peaks.

Table 2: Example of Chiral HPLC Separation of α-Tocopherol Stereoisomers (as Methyl Ethers)

| Peak | Elution Time (min) | Stereoisomers Contained | Stereoisomer Group | Source(s) |

|---|---|---|---|---|

| 1 | 12.6 | SSR + SSS + SRS + SRR | 2S | nih.gov |

| 2 | 21.5 | RRS | 2R | nih.gov |

| 3 | 23.3 | RSS | 2R | nih.gov |

| 4 | 27.8 | RRR | 2R | nih.gov |

| 5 | 32.4 | RSR | 2R | nih.gov |

Data derived from a study using a Chiralcel OD-H column with hexane as the mobile phase. nih.gov

Mechanistic Research on 2s Tocol Excluding Clinical Human Data

Molecular Mechanisms of Interaction

Research into the molecular interactions of tocols primarily focuses on their association with cellular membranes and proteins. As lipophilic compounds, tocols embed within the lipid bilayers of cell membranes, a behavior dictated by their phytyl tail. This positioning allows the chromanol ring, the active moiety, to interact with the membrane surface and other components.

While specific studies isolating the interactions of the (2S)-Tocol stereoisomer are limited, research on synthetic vitamin E, which is an equimolar mixture of eight stereoisomers (including four 2S-isomers), provides some insight. nih.govresearchgate.net The primary protein known to interact with tocols is the α-tocopherol transfer protein (α-TTP). However, this protein exhibits significant stereospecificity, showing a much higher affinity for the natural RRR-α-tocopherol (a 2R-isomer) than for any of the 2S-stereoisomers. mdpi.com This preferential binding is a critical determinant of the biological retention and activity of different tocopherol forms. In in vitro models, the interaction of 2S-isomers with α-TTP is substantially weaker, leading to their rapid clearance and lower intracellular concentrations compared to their 2R counterparts. mdpi.com

Tocol (B1682388) compounds, in a broader sense, are known to modulate a variety of cellular signaling pathways, influencing gene expression and enzyme activity. It is important to note that much of the specific research in this area has been conducted on more biologically abundant or potent forms like γ-tocopherol, δ-tocopherol, and tocotrienols, rather than specifically on the (2S)-Tocol isomer.

Studies have demonstrated that certain vitamin E forms can alter the expression of genes involved in critical cellular processes, including cell cycle control, inflammation, and xenobiotic metabolism. For instance, γ-tocopherol-rich mixtures have been shown in preclinical models to decrease the expression of DNA methyltransferases (DNMTs), suggesting a role in epigenetic regulation. nih.gov Other research highlights that tocotrienols, which differ from tocopherols (B72186) by their unsaturated side chain, are potent modulators of gene expression. nih.gov In human endothelial cells, γ-tocotrienol was found to be significantly more potent in inducing changes in gene expression profiles compared to α-tocopherol or γ-tocopherol. nih.gov These changes affected pathways related to oxidative stress response, DNA damage stimuli, cell cycle regulation, and cell death. nih.gov

Tocols and their analogs have been shown to directly modulate the activity of several key enzymes in vitro. Tocotrienols, for example, are recognized for their ability to inhibit HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov Furthermore, some tocol derivatives have been found to possess inhibitory effects on cyclooxygenase (COX) activity, which is involved in inflammatory pathways. nih.govresearchgate.net In studies on antioxidant-rich plant extracts, tocols, as part of a complex mixture, have been evaluated for their ability to modulate enzymes like glyoxalase I, which is involved in detoxification pathways. mdpi.com While these studies establish the principle that tocol structures can interact with and modulate enzyme function, specific data on the direct effects of the (2S)-Tocol isomer on enzyme activity are not prominently featured in the existing literature.

| Tocol Analog Studied | Pathway/Enzyme Modulated | Research Model | Finding | Citation |

| γ-Tocotrienol (GT3) | HMG-CoA Reductase | Human Endothelial Cells (in vitro) | Inhibition of enzyme activity contributes to cellular effects. | nih.gov |

| γ-Tocotrienol (GT3) | Multiple Gene Pathways | Human Endothelial Cells (in vitro) | Altered expression of genes in oxidative stress, DNA damage, and cell cycle pathways. | nih.gov |

| γ- and δ-Tocopherols | DNA Methyltransferases (DNMTs) | Mouse Prostate (Preclinical) | Decreased expression of DNMT1, DNMT3A, and DNMT3B. | nih.gov |

| Tocotrienols | Cyclooxygenase (COX-2) | In vitro Models | Inhibition of enzyme activity, suggesting anti-inflammatory potential. | nih.gov |

| Tocotrienols | Protein Kinase C (PKC) | Cancer Cells (in vitro) | Inhibition of telomerase activity through suppression of PKC. | mdpi.com |

Modulation of Cellular Pathways (In vitro/Preclinical Models)

Investigation of Gene Expression Modulation

Stereospecificity in Cellular Uptake and Metabolism (Preclinical Models)

The stereochemistry at the C2 position of the chromanol ring is a critical factor governing the cellular uptake and metabolism of tocols. Synthetic α-tocopherol (all-rac-α-tocopherol) is composed of eight stereoisomers in equal parts: four with the 2R configuration and four with the 2S configuration. nih.govresearchgate.net

Preclinical research consistently demonstrates a significant biological discrimination against the 2S-isomers. nih.govmdpi.com The primary mechanism for this specificity is the action of the hepatic α-tocopherol transfer protein (α-TTP). This protein is responsible for incorporating α-tocopherol into nascent very-low-density lipoproteins (VLDLs) for distribution throughout the body. α-TTP preferentially binds 2R-α-tocopherol isomers, while the 2S-isomers are poorly recognized. mdpi.com

Consequently, 2S-isomers are not efficiently retained and are metabolized and excreted more rapidly. A study in dairy cows, a preclinical ruminant model, investigated the metabolism of different stereoisomers from dietary supplements. The results showed a significant degradation of 2S-α-tocopherol in the digestive tract before absorption could even occur. nih.gov This highlights a pre-systemic bias against 2S-isomers, in addition to the post-absorptive discrimination by α-TTP. This stereospecific handling results in substantially lower bioavailability and tissue concentrations of 2S-tocols compared to their 2R counterparts. mdpi.com

| Stereoisomer Class | Specific Isomers | Configuration at C2 | Biological Recognition by α-TTP |

| 2R-α-Tocopherol | RRR, RSR, RSS, RRS | R | High |

| 2S-α-Tocopherol | SRR, SRS, SSR, SSS | S | Low |

Mechanistic Insights from Comparative Studies with Other Tocols and Analogs (In vitro/Preclinical)

Comparative studies between different tocol forms provide valuable mechanistic insights, underscoring that subtle structural variations lead to distinct biological activities.

A primary point of comparison is between tocopherols and tocotrienols. While both possess the same chromanol head, the unsaturated phytyl tail of tocotrienols is believed to allow for greater mobility within cell membranes and more efficient interaction with free radicals. researchgate.netnih.gov Some studies have reported superior antioxidant activity for tocotrienols compared to their corresponding tocopherols. nih.govnih.gov

Comparisons among tocopherol isomers also reveal functional differences. An early in vitro study compared the activity of various tocols in preventing the decline in respiration of liver slices. It found that 5:8-dimethyltocol and 5:7-dimethyltocol had significant activity (60% and 55% of α-tocopherol, respectively), while the activity of γ- and δ-tocopherol was very small in this specific assay. scispace.com

More recent molecular studies have shown that different tocols can trigger distinct cellular signaling programs. A comparative gene expression profiling study in human endothelial cells demonstrated that γ-tocotrienol (GT3) was far more potent in modulating gene expression than either α-tocopherol or γ-tocopherol. nih.gov GT3 uniquely induced widespread changes in pathways crucial for responding to cellular stress, such as those involved in DNA damage response and cell cycle regulation. nih.gov These findings strongly suggest that while all tocols are structurally related, they are not functionally redundant and can activate different mechanistic pathways. This principle of structural and functional diversity among tocol analogs provides a framework for understanding the likely distinct, albeit less studied, role of the (2S)-Tocol isomer.

Advanced Research Directions and Emerging Methodologies for 2s Tocol

Development of Novel Chiral Synthetic Strategies

The stereoselective synthesis of (2S)-Tocol and its derivatives remains a significant challenge, driving the development of innovative chemical strategies. The primary goal is to control the chirality at the C2 position, which dictates the biological discrimination between natural (2R) and synthetic (2S) forms. nih.gov

Current research in chiral synthesis offers several promising avenues. One approach involves the creation of "chiral pockets" using modular ligand designs. tugraz.at This strategy utilizes a chiral scaffold, such as trans-1,2-diaminocyclohexane, to induce conformational chirality in an attached moiety, which could be adapted to influence the stereochemical outcome of reactions forming the tocol (B1682388) chromanol ring. tugraz.at Another powerful technique is the use of chiral building blocks and auxiliaries. For instance, methods developed for the synthesis of chiral trifluoromethylated enamides from α-chiral allylic amines demonstrate efficient chirality transfer (up to 99.5%), a principle that could be applied to tocol synthesis. researchgate.netchemrxiv.org

Furthermore, the development of simpler, more efficient synthetic processes is a key focus. One-step methods for preparing chiral polyoxazoline ligands by heating polycarboxylic acids with chiral β-amino alcohols represent a move towards more streamlined and high-yield reactions. beilstein-journals.org The synthesis of complex, fully conjugated covalent organic cages also showcases advanced techniques in constructing intricate three-dimensional chiral structures through multiple coupling reactions of multifunctional precursors, offering a glimpse into future possibilities for assembling the tocol framework with precise stereocontrol. sjtu.edu.cn

Key Strategic Concepts in Modern Chiral Synthesis

| Synthetic Strategy | Description | Potential Relevance to (2S)-Tocol Synthesis |

|---|---|---|

| Chiral Scaffolding | Use of a rigid, chiral molecule to guide the stereochemistry of subsequent reactions. tugraz.at | Designing a scaffold to direct the cyclization and formation of the (2S)-configured chromanol ring. |

| Chirality Transfer | Transferring stereochemical information from a starting material to the final product. researchgate.netchemrxiv.org | Using an enantiopure precursor for the phytyl tail or a chromane (B1220400) precursor to set the C2 stereocenter. |

| One-Pot Reactions | Combining multiple reaction steps into a single, continuous process to improve efficiency. beilstein-journals.org | Developing a streamlined synthesis of the (2S)-tocol core from basic starting materials without isolating intermediates. |

| Advanced Coupling | Employing novel cross-coupling reactions to build complex molecular architectures. tugraz.atsjtu.edu.cn | Coupling the chromanol head and phytyl tail with precise stereochemical control at the junction. |

Biosynthetic Engineering for Stereoisomer Production

While chemical synthesis provides a route to specific stereoisomers, biosynthetic engineering in microbial or plant hosts offers a potentially sustainable and highly selective alternative. The focus of this research is to manipulate the metabolic pathways of an organism to produce a desired tocol stereoisomer. Currently, natural tocopherols (B72186) are synthesized exclusively by photosynthetic organisms, but production levels are often low, and the product is typically the RRR-stereoisomer. researchgate.netnih.gov

A key target for metabolic engineering is the enzyme γ-tocopherol methyltransferase (γ-TMT), which catalyzes the final step in α-tocopherol biosynthesis, the methylation of γ-tocopherol. nih.gov Studies in soybeans have shown that genetic variations in the γ-TMT gene are a major factor in determining the final α-tocopherol concentration. nih.gov By modifying the expression or activity of this enzyme and others in the pathway, such as HGA phytyl transferase or tocopherol cyclase, it may be possible to accumulate specific precursors or shunt intermediates towards non-natural stereoisomers, although producing a 2S-isomer in a biological system that is naturally programmed for 2R presents a formidable challenge. nih.gov

Insights from the metabolic engineering of other complex natural products, such as the anticancer agent Taxol, provide a valuable roadmap. nih.gov The successful reconstitution of the Taxol precursor biosynthesis pathway in a heterologous host like N. benthamiana using a set of nine enzymes demonstrates the power of synthetic biology to produce complex molecules. nih.gov Similar approaches, combining genomics, enzyme discovery, and pathway reconstruction, could be applied to the tocol pathway to create novel production platforms. researchgate.netnih.gov This could involve introducing engineered enzymes capable of catalyzing reactions with the desired 'unnatural' stereoselectivity.

Innovative Analytical Techniques for Chiral Discrimination

The ability to accurately separate and quantify different stereoisomers is fundamental to studying their distinct biological fates and activities. Given that a compound like α-tocopherol has three chiral centers, it can exist as eight different stereoisomers. mdpi.com A range of sophisticated analytical techniques has been developed to meet this challenge.

Chromatographic methods are the cornerstone of chiral separation for tocols. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as the Chiralcel OD column, is a well-established method for resolving tocopherol stereoisomers. nih.gov This technique can separate the four enantiomeric pairs of α-tocopherol. nih.gov Gas chromatography (GC) has also been used since the 1960s to determine the diastereomeric composition of α-tocopherol samples. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy offers a powerful alternative for chiral discrimination without physical separation. A notable advancement is the use of one-dimensional 13C NMR in the presence of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), which allowed for the resolution of all sixteen stereoisomers of a 4-hydroxy-α-tocopherol derivative in a single analysis. researchgate.net

More recent innovations include the use of fast chromatography combined with tandem mass spectrometry (FC-MS/MS). nih.gov By employing a scheduled multiple reaction monitoring (sMRM) algorithm, this method allows for the rapid and simultaneous quantification of multiple tocopherols and related compounds in under two minutes. nih.gov Furthermore, computational and chemometric approaches are emerging. ChiralFinder is a computational tool designed to automatically detect stereogenic elements and discriminate between stereoisomers based on their 3D structure. chemrxiv.org Another novel approach combines reaction-based chiroptical sensing with chemometric tools to determine the absolute configuration and enantiomeric composition of complex mixtures without requiring prior chromatographic separation. researchgate.net

Comparison of Modern Analytical Techniques for Tocol Stereoisomer Discrimination

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. nih.gov | High resolution, well-established for separation. | Can be time-consuming, requires specific chiral columns. nih.gov |

| Chiral GC | Separation of volatile derivatives on a chiral column. nih.gov | High efficiency for diastereomer separation. | Requires derivatization of the analyte. nih.gov |

| 1D 13C NMR with CSA | A chiral solvating agent (CSA) induces chemical shift differences between enantiomers. researchgate.net | No separation needed, can resolve many stereoisomers simultaneously. | Requires higher concentrations, specialized reagents. researchgate.net |

| FC-MS/MS with sMRM | Rapid chromatographic separation followed by mass-selective detection and quantification. nih.gov | Extremely fast, highly sensitive and quantitative. | May not resolve all positional isomers chromatographically. nih.gov |

| Computational/Chemometric | Algorithmic analysis of molecular structure or spectral data from sensor arrays. chemrxiv.orgresearchgate.net | Very fast, no physical separation needed, can analyze complex mixtures. | Indirect method, relies on models and algorithms. researchgate.net |

Computational Chemistry and Molecular Modeling of (2S)-Tocol Interactions

Computational chemistry and molecular modeling have become indispensable tools for investigating the structure-activity relationships of bioactive molecules like (2S)-Tocol at the atomic level. kallipos.gruaf.edu These methods allow researchers to predict how the specific three-dimensional arrangement of atoms in the (2S)-stereoisomer influences its interactions with biological targets such as proteins and membranes.

One powerful computational technique is Comparative Molecular Field Analysis (CoMFA). A CoMFA study was used to analyze the inhibition of the mitochondrial cytochrome bc1 complex by a series of tocol derivatives. researchgate.net By creating a 3D quantitative structure-activity relationship (3D-QSAR) model, the study identified key structural features required for biological activity. The resulting contour maps showed regions where steric bulk or changes in electron density would either increase or decrease the inhibitory activity of the molecule. researchgate.net For example, the model revealed areas where increased steric bulk enhances activity and other areas where it is detrimental. researchgate.net

CoMFA Model Insights for Tocol Derivative Activity

| Model Parameter | Value | Significance |

|---|---|---|

| q² (cross-validated r²) | 0.589 | Indicates good predictive ability of the model. researchgate.net |

| r² (conventional r²) | 0.992 | Shows a very high correlation between predicted and observed activities. researchgate.net |

| Number of Components | 5 | The optimal number of principal components used to build the model. researchgate.net |

Density functional theory (DFT) is another widely used quantum chemical method. DFT studies on model compounds of tocopherols have been used to analyze the stability of the chroman ring and the effects of methyl substitutions. researchgate.net These theoretical calculations provide fundamental insights into the electronic properties and reactivity of the tocol structure, which underpin its antioxidant and other biological functions. researchgate.net Broader molecular modeling approaches, including molecular dynamics simulations, are used to study the behavior of tocols within lipid bilayers and their interactions with proteins, providing a dynamic view of how these molecules function in their biological context. kindai.ac.jp

Exploration of Stereoisomer-Specific Mechanisms in Complex Biological Systems (Non-human Models)

A critical area of research is understanding why biological systems discriminate between different tocol stereoisomers. Studies in non-human models have been instrumental in revealing these differences. The distinct biological activities of the 2R- and 2S-stereoisomeric forms of α-tocopherol have been clearly demonstrated. nih.gov

Research using rat models has shown that after administration of a mixture of all eight stereoisomers of alpha-tocopherol (B171835) (all-rac-α-tocopherol), there is a preferential uptake and retention of the R-stereoisomers in tissues and plasma, while the S-stereoisomers are more rapidly metabolized and excreted. nih.gov This discrimination is largely attributed to the α-tocopherol transfer protein (α-TTP), which is primarily expressed in the liver and preferentially binds to 2R-α-tocopherol, facilitating its incorporation into lipoproteins for distribution throughout the body.

Beyond transport and distribution, the anti-inflammatory functions of vitamin E analogs have been investigated in various non-ruminant animal models. researchgate.net These studies help to elucidate the molecular mechanisms through which different isomers may modulate inflammatory pathways, such as their effect on the production of inflammatory mediators or the activity of enzymes like cyclooxygenase. researchgate.net By using these animal models, researchers can probe the isomer-specific effects on complex physiological processes, providing insights that are not obtainable from simple in vitro assays.

Design and Synthesis of Stereochemically Defined Tocol Derivatives for Mechanistic Elucidation

To probe the specific mechanisms of action of (2S)-Tocol and its fellow stereoisomers, chemists are designing and synthesizing novel, stereochemically defined derivatives. These molecules are not intended as new therapeutic agents but as chemical tools to answer fundamental biological questions.

One approach is the stereocontrolled transformation of readily available starting materials, such as cyclohexadienone derivatives, to rapidly generate collections of stereochemically diverse and complex molecules inspired by natural products. researchgate.net This allows for the systematic variation of stereochemistry to study its impact on biological function. The synthesis of novel oxa cages and other complex heterocyclic structures also demonstrates the advanced capabilities available for building unique molecular architectures that can mimic or modify parts of the tocol structure. doi.org

Another powerful strategy is the design of derivatives that target specific biological pathways. For example, novel indole (B1671886) ethylamine (B1201723) derivatives have been synthesized to act as regulators of lipid metabolism by targeting PPARα/CPT1. mdpi.com This concept of creating pathway-specific probes could be applied to the tocol scaffold to investigate its role in various signaling cascades. Furthermore, the synthesis of photoactivatable derivatives, which can be chemically activated by light at a specific time and location, offers a sophisticated method for studying the direct molecular interactions of tocol derivatives with their biological targets in real-time. acs.org These custom-synthesized molecules are crucial for moving beyond correlational studies to the direct elucidation of molecular mechanisms.

Q & A

Q. What analytical techniques are recommended for identifying and characterizing (2S)-tocol stereoisomers?

Methodological Answer:

- Use chiral chromatography (e.g., C30 stationary phase) combined with mass spectrometry (MS) for isomer separation and structural confirmation .

- Validate purity via ¹H/¹³C NMR with emphasis on stereospecific proton signals and coupling constants. For quantification, employ reverse-phase HPLC with diode-array detection (DAD) at λ = 290–300 nm .

Q. How should researchers ensure reproducibility in (2S)-tocol isolation protocols?

Methodological Answer:

- Document extraction parameters (e.g., solvent polarity, temperature, and saponification duration) in detail, adhering to guidelines for experimental replication .

- Include supplementary validation data (e.g., recovery rates, intra-day/inter-day precision) using spiked matrix samples .

Q. What are the standard protocols for mitigating oxidation during (2S)-tocol sample preparation?

Methodological Answer:

- Perform extractions under nitrogen atmosphere and add antioxidants (e.g., BHT at 0.01% w/v) to solvents. Store samples in amber vials at −80°C .

- Validate stability via accelerated degradation studies under varying light/temperature conditions .

Advanced Research Questions

Q. How can chemometric tools optimize the separation of (2S)-tocol from co-eluting isomers like β-/γ-tocol?

Methodological Answer:

- Apply response surface methodology (RSM) with a central composite design (CCD) to model interactions between factors (e.g., mobile phase composition, flow rate, column temperature) .

- Use MATLAB or Design-Expert® software to fit quadratic models for resolution (Rs) and retention time (tR), prioritizing Rs > 1.5 for baseline separation .

Q. How should researchers resolve contradictions in reported bioactivity data for (2S)-tocol?

Methodological Answer:

- Conduct meta-analysis of literature, focusing on variables like assay type (in vitro vs. in vivo), cell lines, and dosage. Use multivariate statistics (e.g., PCA) to identify confounding factors .

- Replicate conflicting studies with standardized protocols (e.g., ISO 17025) and report 95% confidence intervals for activity metrics .

Q. What strategies improve sensitivity in detecting trace (2S)-tocol in complex matrices (e.g., plant oils)?

Methodological Answer:

- Optimize solid-phase extraction (SPE) using C18 or hydrophilic-lipophilic balance (HLB) cartridges. Validate via LC-MS/MS with MRM transitions (e.g., m/z 430 → 165 for (2S)-tocol) .

- Apply post-column derivatization with fluorescent tags (e.g., dansyl chloride) for sub-ppb detection limits .

Q. How can researchers address challenges in quantifying (2S)-tocol enantiomeric excess (ee) in racemic mixtures?

Methodological Answer:

- Use polarimetric detection coupled with chiral HPLC. Calibrate with synthetic standards of known ee (e.g., 90%, 95%, 99%) .

- Validate via circular dichroism (CD) spectroscopy to correlate ee with ellipticity at λ = 250–300 nm .

Data Analysis & Presentation

Q. What statistical methods are appropriate for analyzing dose-response relationships in (2S)-tocol bioassays?

Methodological Answer:

Q. How should chromatographic data for (2S)-tocol be presented to meet journal guidelines?

Methodological Answer:

- Include representative chromatograms with annotated peaks (retention times, resolution values) and mobile phase gradients .

- Provide raw data (e.g., peak area tables) in supplementary information , formatted as .csv or .xlsx for reproducibility .

Method Development & Validation

Q. What steps ensure robustness in novel (2S)-tocol synthesis protocols?

Methodological Answer:

- Perform failure mode and effects analysis (FMEA) during route scouting to identify critical steps (e.g., stereoselective epoxidation).

- Validate synthetic intermediates via X-ray crystallography and compare optical rotation to literature values .

Q. How can machine learning improve (2S)-tocol property prediction models?

Methodological Answer:

- Train random forest or neural network models on datasets (e.g., LogP, antioxidant activity) from PubChem or ChEMBL. Use k-fold cross-validation to assess predictive accuracy .

- Incorporate SHAP (SHapley Additive exPlanations) values to interpret feature importance (e.g., hydroxyl group positioning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.